Cas no 1374969-90-0 (6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 6-position and a carboxylic acid moiety at the 3-position. The 2-position is functionalized with a 3-methylanilino group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features make it valuable for further derivatization, particularly in the development of bioactive molecules. The chloro and carboxylic acid groups offer reactive sites for cross-coupling or condensation reactions, while the anilino substitution contributes to its binding affinity in target interactions. This compound is suited for research applications requiring precise molecular modifications.
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid structure
1374969-90-0 structure
商品名:6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
CAS番号:1374969-90-0
MF:C13H11ClN2O2
メガワット:262.691642045975
CID:6268055
PubChem ID:63538143

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • AKOS012846666
    • EN300-7353960
    • SCHEMBL10251065
    • 1374969-90-0
    • 6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
    • 6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid
    • 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
    • インチ: 1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18)
    • InChIKey: NZJWOZIMIXCWEC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=O)O)C(=N1)NC1=CC=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 262.0509053g/mol
  • どういたいしつりょう: 262.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7353960-1.0g
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid
1374969-90-0 95.0%
1.0g
$971.0 2025-03-11
Enamine
EN300-7353960-2.5g
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid
1374969-90-0 95.0%
2.5g
$1903.0 2025-03-11
Aaron
AR028L2S-250mg
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
250mg
$687.00 2025-02-17
Aaron
AR028L2S-10g
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
10g
$5767.00 2023-12-16
1PlusChem
1P028KUG-50mg
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
50mg
$332.00 2023-12-22
1PlusChem
1P028KUG-100mg
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
100mg
$479.00 2023-12-22
1PlusChem
1P028KUG-500mg
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
500mg
$999.00 2023-12-22
1PlusChem
1P028KUG-1g
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
1g
$1262.00 2023-12-22
Aaron
AR028L2S-50mg
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid
1374969-90-0 95%
50mg
$336.00 2025-02-17
Enamine
EN300-7353960-0.1g
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid
1374969-90-0 95.0%
0.1g
$337.0 2025-03-11

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 関連文献

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acidに関する追加情報

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1374969-90-0, known as 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The pyridine ring, a six-membered aromatic structure with one nitrogen atom, serves as the core framework of this molecule. The substitution pattern on the pyridine ring, including the chloro group at position 6 and the carboxylic acid group at position 3, contributes to its distinctive chemical properties.

Recent studies have highlighted the importance of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid in medicinal chemistry. Researchers have explored its role as a potential lead compound for developing novel therapeutic agents. The anilino group attached to the pyridine ring introduces additional complexity and functionality, making this compound a versatile building block for further chemical modifications. The presence of the methylanilino substituent enhances the molecule's ability to interact with biological targets, such as enzymes or receptors, which is crucial for pharmacological activity.

The synthesis of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid involves a series of well-established organic reactions. These include nucleophilic aromatic substitution, coupling reactions, and oxidation processes. The optimization of these steps has been a focus of recent research efforts to improve yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.

In terms of applications, this compound has shown promise in various fields. Its ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry. Additionally, its structural similarity to certain bioactive compounds suggests potential use in drug design targeting specific diseases. Recent findings indicate that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, opening new avenues for therapeutic intervention.

The structural elucidation and characterization of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid have been supported by advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods provide critical insights into the molecule's conformational flexibility and stability under different conditions. Understanding these properties is essential for predicting how the compound will behave in biological systems.

Furthermore, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have been employed to study the molecular orbitals and reactivity patterns, which are vital for designing efficient synthetic routes and predicting biological activity.

In conclusion, 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid stands out as a remarkable compound with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its potential, this compound is poised to make significant contributions to the advancement of medicinal chemistry.

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